molecular formula C29H41ClFN5O B584387 4-Chloro Maraviroc CAS No. 1391048-05-7

4-Chloro Maraviroc

Cat. No.: B584387
CAS No.: 1391048-05-7
M. Wt: 530.129
InChI Key: NMLZEJRCFABHBR-XIXIKTKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro Maraviroc is a variant of Maraviroc, an antiretroviral medication used to treat HIV infection . It is a chemokine receptor antagonist that interferes with the interaction between HIV and CCR5 . The molecular formula of this compound is C29H41ClFN5O, with a molecular weight of 530.12 .


Chemical Reactions Analysis

Maraviroc is known to undergo various chemical reactions under stress conditions such as light, humidity, temperature, and different pH levels . It is especially susceptible to UVA, H2O2, and electrochemical degradation, while being resistant to neutral and acidic hydrolysis . Similar reactions could be expected for this compound, but specific studies are not available.


Physical and Chemical Properties Analysis

Maraviroc is a moderately lipophilic (log D 7.4 2.1) and basic (pK a 7.3) compound with a molecular weight of 514 . Given the structural similarity, this compound is expected to have similar properties, with a slightly higher molecular weight due to the addition of a chlorine atom .

Scientific Research Applications

Maraviroc Efficacy and Clinical Utility

Maraviroc, a CCR5 coreceptor antagonist, has shown significant efficacy in the treatment of CCR5-tropic HIV-1 infection. It is administered orally and, when combined with optimized background therapy, has demonstrated good virological and immunological efficacy over extended periods. This efficacy is sustained up to 96 weeks, highlighting its role in managing antiretroviral treatment-experienced patients. Maraviroc's noninferiority to efavirenz, based on virological endpoints, positions it as a valuable option for treatment-naive adults with CCR5-tropic HIV-1 infection, emphasizing the importance of accurate tropism testing prior to its use (Perry, 2010).

Clinical Applications Beyond HIV

Research suggests maraviroc's potential extends beyond HIV-1 treatment to possibly benefit patients with high cardiovascular risk or co-infections such as tuberculosis or hepatitis. Its favorable pharmacokinetic and safety profiles, combined with low resistance rates mainly associated with CXCR4 tropism HIV-1 infections or mutations in the V3 region of gp120, underscore its broader clinical utility. This positions maraviroc as a versatile agent in HIV-infected patients facing comorbidities (Parra et al., 2011).

Considerations for Use and Resistance

Maraviroc's effectiveness is contingent on the presence of CCR5-tropic HIV-1, necessitating tropism testing before initiation. The drug's tolerability makes it an appealing combination partner in antiretroviral therapy. However, challenges include the limited number of patients with CCR5-tropic infections at advanced disease stages due to tropism shifting, and the need for dose adjustments due to drug-drug interactions. These considerations are vital for maximizing maraviroc's clinical value in the treatment landscape of HIV-1 infection (Emmelkamp & Rockstroh, 2008).

Mechanism of Action

Target of Action

4-Chloro Maraviroc, like Maraviroc, is a selective antagonist of the CCR5 co-receptor . The CCR5 receptor is found on the surface of certain human cells, including CD4 cells (T-cells), and plays a crucial role in the entry process of the HIV-1 virus into the host cell .

Mode of Action

This compound works as an entry inhibitor , blocking HIV from entering human cells . Specifically, it is a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . By binding to CCR5, it prevents the HIV protein gp120 from associating with the receptor, thereby blocking the entry of the virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV entry process . By blocking the interaction between HIV and CCR5, it prevents the membrane fusion events necessary for viral entry . Additionally, Maraviroc can activate the NF‐kB pathway and induce viral transcription in HIV-infected cells .

Pharmacokinetics

Maraviroc is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) . Renal clearance accounts for approximately 23% of total clearance . The half-life of Maraviroc is approximately 16 hours . It’s important to note that the pharmacokinetics of this compound may vary.

Result of Action

The primary result of this compound’s action is the prevention of HIV-1 entry into host cells . This leads to a reduction in viral load and can delay the progression of HIV-1 infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its metabolism by CYP3A4 suggests that agents modulating the activity of this enzyme could alter Maraviroc exposure . Therefore, dose adjustments may be necessary when coadministered with such agents .

Safety and Hazards

Maraviroc has been associated with hepatotoxicity and can cause serious, life-threatening side effects, including liver problems, skin reactions, and allergic reactions . Similar safety and hazard concerns could be expected for 4-Chloro Maraviroc, but specific studies are not available.

Future Directions

Maraviroc has shown promise in the treatment of HIV, and its unique mechanism of action opens up new possibilities for antiretroviral therapy . Future research could explore the potential of 4-Chloro Maraviroc and other similar compounds in the treatment of HIV and other diseases where the CCR5 receptor plays a key role .

Biochemical Analysis

Biochemical Properties

4-Chloro Maraviroc, like Maraviroc, is believed to interact with the CCR5 receptor, a chemokine receptor found on the surface of certain human cells . By binding to this receptor, it prevents the interaction between HIV-1 gp120 and CCR5, thereby blocking the entry of the virus into the host cell .

Cellular Effects

The primary cellular effect of this compound is its ability to prevent the entry of CCR5-tropic HIV-1 into host cells . This is achieved by blocking the interaction between the virus’s gp120 protein and the CCR5 receptor on the host cell .

Molecular Mechanism

This compound acts as a selective, slowly reversible, small molecule antagonist of the interaction between human CCR5 and HIV-1 gp120 . This prevents the virus from entering human cells, thereby inhibiting infection .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been extensively studied, Maraviroc has been shown to have a half-life of approximately 16 hours . It is extensively metabolized by CYP3A4, with renal clearance accounting for approximately 23% of total clearance .

Dosage Effects in Animal Models

The effects of Maraviroc, and by extension this compound, are expected to vary with dosage, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Maraviroc, and likely this compound, is extensively metabolized by CYP3A4 . The major metabolic routes for Maraviroc involve oxidation and N-dealkylation . Unchanged Maraviroc is the major excreted component, accounting for 33% of the excreted compound .

Transport and Distribution

Maraviroc is known to be orally bioavailable , suggesting that it can be absorbed and distributed throughout the body.

Subcellular Localization

Given its mechanism of action, it is likely to be found at the cell membrane where it can interact with the CCR5 receptor .

Properties

IUPAC Name

4-chloro-4-fluoro-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41ClFN5O/c1-19(2)27-34-33-20(3)36(27)25-17-23-9-10-24(18-25)35(23)16-13-26(21-7-5-4-6-8-21)32-28(37)22-11-14-29(30,31)15-12-22/h4-8,19,22-26H,9-18H2,1-3H3,(H,32,37)/t22?,23?,24?,25?,26-,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLZEJRCFABHBR-XIXIKTKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClFN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.